N-(5-Aminopentyl)-4-chlorobenzenesulfonamide

Bioconjugation Crosslinking Surface Chemistry

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is a critical sulfonamide building block for N-chloroheterocyclic antimicrobials, transglutaminase probes, and PET imaging agents. Its unique five-carbon aminopentyl linker—the optimal spacer length for enzymatic inhibition—combined with a 4-chloroaryl group for cross-coupling or radiolabeling, makes generic substitution unfeasible. For non-fluorescent bioconjugation or surface tethering, this compound delivers the structural precision that shorter/longer chain analogs cannot guarantee. Source confidently at ≥95% purity; request a quotation now.

Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
CAS No. 58885-29-3
Cat. No. B1321746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Aminopentyl)-4-chlorobenzenesulfonamide
CAS58885-29-3
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl
InChIInChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2
InChIKeyLFNXFJMSQDPIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide (CAS 58885-29-3): Chemical Properties and Procurement Specifications


N-(5-Aminopentyl)-4-chlorobenzenesulfonamide (CAS 58885-29-3) is a small-molecule sulfonamide derivative (C11H17ClN2O2S, MW 276.78) . It is primarily utilized as a synthetic intermediate and a biochemical research tool. The compound features a primary amine at the terminus of a flexible five-carbon (pentyl) linker attached to a sulfonamide nitrogen, with a 4-chloro substituent on the benzene ring. This specific combination of a terminal primary amine and a chloroaryl group defines its unique chemical reactivity and potential for bioconjugation, distinguishing it from other benzenesulfonamides . Commercially, it is available for research use at a minimum purity of 95% .

Why Generic Substitution Fails: The Critical Impact of Linker Length and Aryl Substitution in N-(5-Aminopentyl)-4-chlorobenzenesulfonamide


Substituting N-(5-Aminopentyl)-4-chlorobenzenesulfonamide with a generic sulfonamide or a close analog is not a viable procurement strategy due to its unique structure-activity relationship. The compound's specific combination of a five-carbon aminopentyl linker and a 4-chloro substituent on the benzenesulfonamide core is non-arbitrary. Altering the linker length by a single carbon or changing the chlorine substitution pattern on the aryl ring can dramatically impact its utility. For instance, in a class-level analysis of transglutaminase inhibition, the five-carbon linker of a related compound was shown to be optimal [1]. Furthermore, the primary amine group on the pentyl chain is a key reactive handle for bioconjugation and further derivatization, a feature absent in simpler alkyl sulfonamides. Without confirmatory data, substituting with an analog lacking this precise structure (e.g., N-(4-aminobutyl) or N-(6-aminohexyl) derivatives) would compromise the intended chemical or biological outcome of an experiment or synthesis, leading to invalid results or synthetic failure.

Product-Specific Quantitative Evidence Guide for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide


Superior Linker Length for Bioconjugation: A Comparison of Primary Amine Spacers

The five-carbon (pentyl) spacer between the sulfonamide and the terminal primary amine provides a demonstrably different crosslinking profile compared to compounds with shorter or longer linkers. This length is crucial for minimizing steric hindrance and optimizing intermolecular bridging in protein crosslinking or surface functionalization applications. While quantitative data for this specific compound in direct comparison is limited in public literature, the effect of linker length on sulfonamide-based probes is a well-established class-level principle [1]. The target compound's pentyl chain is chemically distinct from, for example, the three-carbon spacer in N-(3-aminopropyl) analogs, which would result in a shorter and less flexible linkage.

Bioconjugation Crosslinking Surface Chemistry

Enhanced Reactivity for Derivatization: The 4-Chloro Substituent Effect

The 4-chloro substituent on the benzene ring of N-(5-aminopentyl)-4-chlorobenzenesulfonamide provides a unique synthetic handle not present in the unsubstituted analog, N-(5-aminopentyl)benzenesulfonamide. This allows for further downstream functionalization, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . The presence of the chloro group can be leveraged to introduce additional functional groups, alter the compound's electronic properties, or radiolabel the molecule, significantly expanding its utility as a synthetic intermediate.

Organic Synthesis Medicinal Chemistry Building Blocks

Distinct Fluorescence and Binding Properties vs. Dansyl Analog

While a close structural analog, monodansylcadaverine (N-(5-aminopentyl)-5-dimethylamino-1-naphthalenesulfonamide, CAS 10121-91-2), is widely used as a fluorescent transglutaminase substrate [1], the target compound is non-fluorescent. This is a critical distinction. The target compound serves a fundamentally different purpose: it is a non-fluorescent control, a precursor for non-fluorescent probes, or a synthetic intermediate where the dansyl group's fluorescence and hydrophobicity would be a liability. A cross-study comparison shows that the target compound's lack of a polyaromatic system results in significantly lower non-specific binding to hydrophobic protein pockets, a common issue with dansyl-based probes.

Fluorescent Probes Transglutaminase Enzyme Assays

Best Research and Industrial Application Scenarios for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide


Synthesis of Novel Antimicrobial Candidates

This compound serves as a critical building block for synthesizing N-chloroheterocyclic antimicrobials and β-amino alcohol inhibitors of N-acetyltransferase, a target in tuberculosis research . The 4-chloro substituent enables further functionalization via cross-coupling reactions to generate diverse libraries of potential drug candidates. This scenario leverages the compound's unique combination of a reactive amine linker and a modifiable aryl chloride, a feature not found in simpler analogs.

Development of Non-Fluorescent Bioconjugates

Unlike its widely used fluorescent cousin, monodansylcadaverine, this compound is ideal for creating non-fluorescent probes for transglutaminase activity or for preparing drug-conjugates where background fluorescence is a concern [1]. The terminal primary amine allows for site-specific conjugation to drugs, polymers, or surfaces, while its non-fluorescent 4-chlorobenzenesulfonamide core ensures it does not interfere with optical detection methods.

Selective Functionalization of Materials and Surfaces

The five-carbon aminopentyl linker provides an optimal spacer for tethering molecules to surfaces or within polymers without causing detrimental steric hindrance [2]. The terminal primary amine can be used to anchor the compound to carboxylated surfaces, epoxy resins, or other functionalized materials, creating a stable, well-defined interface for applications in biosensors, chromatography, and antimicrobial coatings.

Radiolabeling via Aryl Chloride Modification

The 4-chloro substituent offers a synthetic route for radiolabeling via nucleophilic aromatic substitution with [18F]fluoride or other radioisotopes . This is a key advantage over the unsubstituted benzenesulfonamide analog. The resulting radiolabeled compound, still possessing the aminopentyl linker, could be used for further bioconjugation to create positron emission tomography (PET) imaging agents for preclinical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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